
3-(10-Methyl-anthracen-9-YL)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10-methyl-9-anthryl)propanoic acid is an organic compound belonging to the class of anthracenes. Anthracenes are organic compounds containing a system of three linearly fused benzene rings. This compound is characterized by an anthracene structure substituted at the 9th position by a propanoic acid group and at the 10th position by a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-methyl-9-anthryl)propanoic acid typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with propanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 3-(10-methyl-9-anthryl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(10-methyl-9-anthryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated anthracene derivatives.
Scientific Research Applications
3-(10-methyl-9-anthryl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex anthracene derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(10-methyl-9-anthryl)propanoic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
3-(9-anthryl)propanoic acid: Similar structure but lacks the methyl group at the 10th position.
Anthracene-9-carboxylic acid: Contains a carboxylic acid group at the 9th position without the propanoic acid chain.
10-methyl-anthracene: Lacks the propanoic acid group.
Uniqueness
3-(10-methyl-9-anthryl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(10-methylanthracen-9-yl)propanoic acid |
InChI |
InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20) |
InChI Key |
CKQINRXZVYBCSC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)
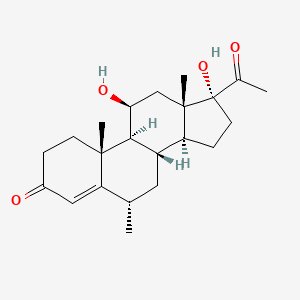
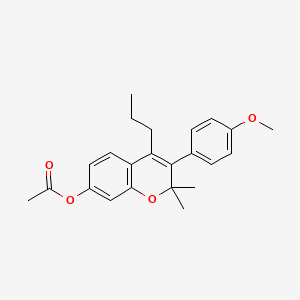
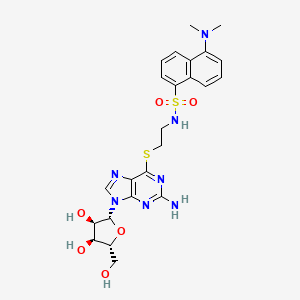
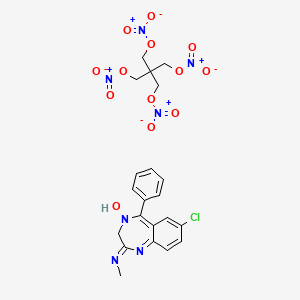
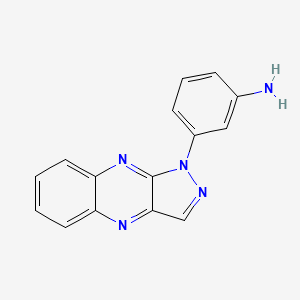
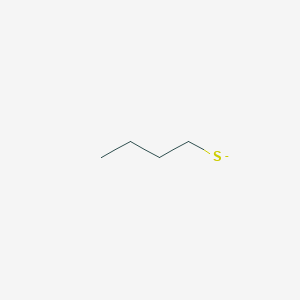
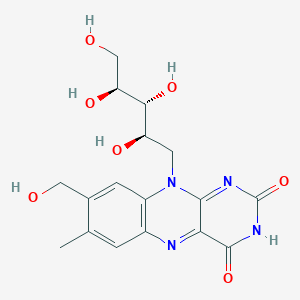
![[(2R,3S,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221902.png)
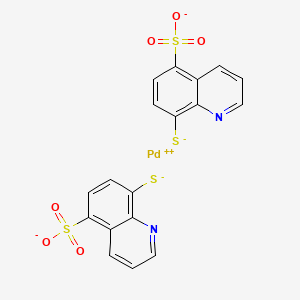


![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)

